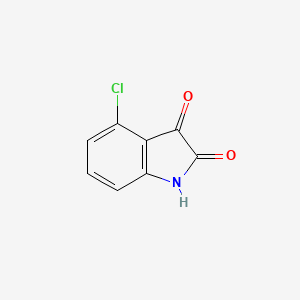

4-Chloroisatin

Vue d'ensemble

Description

La 4-chloro-1H-indole-2,3-dione est un dérivé de l'indole, un système hétérocyclique important présent dans de nombreux produits naturels et médicaments. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles . Le composé 4-chloro-1H-indole-2,3-dione présente un intérêt particulier en raison de sa structure chimique et de sa réactivité uniques.

Mécanisme D'action

Target of Action

It is known that isatins, the class of compounds to which 4-chloroisatin belongs, have a wide range of biological activities and interact with various targets .

Mode of Action

Isatins, in general, are known to react with indoles to form trisindolines . This reaction is influenced by various factors such as the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties .

Biochemical Pathways

Isatins, including this compound, are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of a compound is a key factor influencing its bioavailability .

Result of Action

Some isatin derivatives have shown promising activity in both antibacterial and antifungal screenings .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

4-Chloroisatin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial properties, making it effective against a range of pathogenic bacteria and fungi . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, this compound has been shown to inhibit carboxylesterases, enzymes that hydrolyze ester bonds in various substrates . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and as a therapeutic agent.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial activity suggests that it can disrupt the normal functioning of microbial cells, leading to cell death . In mammalian cells, this compound has been shown to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular redox balance . These effects on cellular processes make this compound a valuable compound for studying cell biology and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as monoamine oxidase and carboxylesterases, inhibiting their activity . This inhibition can result in the accumulation of substrates and the modulation of metabolic pathways. Additionally, this compound has been found to induce changes in the expression of genes involved in oxidative stress responses, further highlighting its impact on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its antimicrobial activity and continue to modulate enzyme functions even after prolonged exposure . These findings suggest that this compound is a robust compound suitable for various biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit microbial growth and modulate enzyme activity without causing significant toxicity . At higher doses, this compound has been found to exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit monoamine oxidase, affecting the metabolism of neurotransmitters such as serotonin and dopamine . Additionally, this compound interacts with enzymes involved in oxidative stress responses, influencing the production of reactive oxygen species and the cellular redox state . These interactions underscore the compound’s potential as a modulator of metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been found to accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . These findings suggest that this compound’s transport and distribution are crucial for its activity and function within cells.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the mitochondria and endoplasmic reticulum, where it interacts with enzymes involved in oxidative stress responses and metabolic pathways . This localization is likely mediated by specific targeting signals and post-translational modifications that direct this compound to these compartments. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 4-chloro-1H-indole-2,3-dione implique généralement la chloration de l'indole-2,3-dione. Une méthode courante est la réaction de l'indole-2,3-dione avec le chlorure de thionyle en présence d'une base telle que la pyridine. La réaction est réalisée sous reflux, et le produit est purifié par recristallisation .

Méthodes de production industrielle

La production industrielle de la 4-chloro-1H-indole-2,3-dione peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des approches de chimie verte, telles que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, sont explorées afin de minimiser l'impact environnemental de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

La 4-chloro-1H-indole-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'indole plus complexes.

Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés d'indole ayant des activités biologiques variables.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Principaux produits formés

4. Applications de la recherche scientifique

La 4-chloro-1H-indole-2,3-dione a été largement étudiée pour ses applications dans divers domaines :

Chimie : Le composé est utilisé comme élément de base pour la synthèse de dérivés d'indole plus complexes.

Biologie : Il a été étudié pour son potentiel en tant qu'agent antiviral, anticancéreux et antimicrobien.

Médecine : Les dérivés du composé se sont avérés prometteurs dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.

5. Mécanisme d'action

Le mécanisme d'action de la 4-chloro-1H-indole-2,3-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses, exerçant ainsi ses effets anticancéreux .

Applications De Recherche Scientifique

4-chloro-1H-indole-2,3-dione has been extensively studied for its applications in various fields:

Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives.

Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: The compound’s derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Comparaison Avec Des Composés Similaires

Composés similaires

Indole-2,3-dione : Le composé parent de la 4-chloro-1H-indole-2,3-dione, connu pour ses activités biologiques.

5-chloro-1H-indole-2,3-dione : Un composé similaire avec un atome de chlore à une position différente sur le cycle indole.

4-bromo-1H-indole-2,3-dione : Un dérivé bromé présentant des propriétés chimiques similaires.

Unicité

La 4-chloro-1H-indole-2,3-dione est unique en raison de son motif de substitution spécifique, qui confère une réactivité chimique et une activité biologique distinctes. La présence de l'atome de chlore en position 4 du cycle indole influence les propriétés électroniques du composé et ses interactions avec les cibles biologiques .

Activité Biologique

4-Chloroisatin, a derivative of isatin, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C_9H_6ClN_O

- Molecular Weight : 181.58 g/mol

- Appearance : Pale yellow crystalline solid

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacteria and fungi. Research indicates that it can inhibit the growth of several pathogenic microorganisms. For instance:

- Bacterial Activity : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It has demonstrated antifungal properties, making it a candidate for further exploration in treating fungal infections.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant antifungal activity |

2. Anticancer Effects

Studies suggest that this compound may possess antiproliferative effects on certain cancer cell lines. Notably:

- Cell Lines Tested : Various cancer cell lines have been evaluated for their response to this compound.

- Mechanism of Action : The compound appears to disrupt cellular processes involved in cancer progression.

A study highlighted that this compound reduced cell viability in breast and prostate cancer cell lines significantly when compared to control groups.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Reduced proliferation |

| PC-3 (prostate cancer) | 12.5 | Induced apoptosis |

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

- Inhibition Potency : The compound showed competitive inhibition with IC50 values of 0.812 µM for MAO-A and 0.125 µM for MAO-B, indicating its potential use in treating conditions like depression and anxiety.

| Enzyme | IC50 Value (µM) | K_i Value (µM) |

|---|---|---|

| MAO-A | 0.812 | 0.311 |

| MAO-B | 0.125 | 0.033 |

Case Study 1: Anticancer Research

In a study published by the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on various cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which this compound could be developed as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results demonstrated that it exhibited broad-spectrum activity, particularly against resistant strains of Staphylococcus aureus and Candida species, highlighting its potential as a lead compound in antibiotic development.

Propriétés

IUPAC Name |

4-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFISNDMZKGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212852 | |

| Record name | Indole-2,3-dione, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-05-4 | |

| Record name | 4-Chloroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6344-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2,3-dione, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.